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Compound of Interest

Compound Name: 2,5-Difluorophenyl isocyanate

Cat. No.: B1300036 Get Quote

Introduction

2,5-Difluorophenyl isocyanate (CAS No: 39718-32-6) is a fluorinated aryl isocyanate building

block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and

specialty polymers.[1] Its chemical structure, featuring a reactive isocyanate group and two

fluorine atoms on the phenyl ring, imparts unique properties that are leveraged in drug

development and material science.[1] This technical guide provides a comprehensive overview

of the spectroscopic data for 2,5-Difluorophenyl isocyanate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed

experimental protocols and a general workflow for spectroscopic analysis are also presented to

support researchers and scientists in their work with this compound.

Molecular Structure and Properties
Molecular Formula: C₇H₃F₂NO

Molecular Weight: 155.10 g/mol

Appearance: Colorless to light yellow clear liquid[1]

Density: 1.323 g/mL at 25 °C

Predicted Spectroscopic Data
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While comprehensive, experimentally verified spectroscopic datasets for 2,5-Difluorophenyl
isocyanate are not readily available in public repositories, the following tables summarize the

predicted spectral features based on the analysis of its chemical structure and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the

three protons on the phenyl ring. The chemical shifts and coupling patterns will be influenced

by the electron-withdrawing effects of the fluorine and isocyanate groups.

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.0 - 7.4 m - Aromatic Protons (3H)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon

atoms in the molecule. The isocyanate carbon will have a characteristic downfield shift, and the

carbons bonded to fluorine will show splitting due to C-F coupling.

Predicted Chemical Shift
(δ, ppm)

Splitting (due to C-F
coupling)

Assignment

~160 (dd) Doublet of doublets C-F

~155 (dd) Doublet of doublets C-F

~130 s C-NCO

~128 s -N=C=O

~118 (d) Doublet C-H

~115 (d) Doublet C-H

~105 (dd) Doublet of doublets C-H
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¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[2] For 2,5-
Difluorophenyl isocyanate, two distinct signals are expected for the two non-equivalent

fluorine atoms.

Predicted Chemical Shift
(δ, ppm)

Multiplicity Assignment

-110 to -140 m Aromatic C-F

-110 to -140 m Aromatic C-F

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Difluorophenyl isocyanate is dominated by a very strong and sharp

absorption band characteristic of the isocyanate (-N=C=O) functional group.

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

2250 - 2275 Very Strong, Sharp -N=C=O asymmetric stretching

3050 - 3100 Medium to Weak Aromatic C-H stretching

1500 - 1600 Medium Aromatic C=C stretching

1200 - 1300 Strong C-F stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into the structure.
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m/z
Predicted Relative
Intensity

Assignment

155 High [M]⁺ (Molecular ion)

127 Medium [M - CO]⁺

113 Medium [M - NCO]⁺

94 Medium [C₆H₃F₂]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Difluorophenyl isocyanate in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small

amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary. Proton decoupling is typically used to simplify the spectrum and

improve the signal-to-noise ratio.

¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-capable probe. A common

reference standard is CFCl₃ (0 ppm). The acquisition parameters are similar to ¹H NMR.[3]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale to the reference

signal.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): As 2,5-Difluorophenyl
isocyanate is a liquid, the easiest method is ATR-FTIR.[4]

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid sample onto the crystal to completely cover the sampling

area.

Acquire the sample spectrum.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as acetonitrile or methanol.

Instrumentation (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that

allows for the elution of the compound.

The ionization source is typically set to 70 eV for EI.

Data Acquisition: Scan a mass range appropriate for the compound, for example, m/z 40-

300.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 2,5-Difluorophenyl isocyanate.

General Workflow for Spectroscopic Characterization

1. Sample Preparation

2. Data Acquisition

3. Data Analysis

4. Structure Confirmation

Pure Compound
(2,5-Difluorophenyl Isocyanate)

Dissolve in
Deuterated Solvent

Neat Liquid
(for ATR)

Dilute in
Volatile Solvent

NMR Spectrometer
(¹H, ¹³C, ¹⁹F) FTIR Spectrometer Mass Spectrometer

Process FID
Assign Peaks

Determine Couplings

Identify Functional
Group Frequencies

Identify Molecular Ion
Analyze Fragmentation

Combine All Data
Confirm Structure
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Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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